N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c23-20(22-16-2-3-17-18(11-16)26-10-9-25-17)15-1-4-19(21-12-15)27-13-14-5-7-24-8-6-14/h1-4,11-12,14H,5-10,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJCECNZPZAVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide comprises three key structural components:
- A 2,3-dihydro-1,4-benzodioxin-6-yl amine component
- A pyridine-3-carboxamide core structure
- An (oxan-4-yl)methoxy substituent at the 6-position of the pyridine ring
Synthesis of Key Building Blocks
Preparation of 2,3-dihydro-1,4-benzodioxin-6-amine
2,3-Dihydro-1,4-benzodioxin-6-amine serves as a crucial building block for the target compound. Based on the literature, this compound can be synthesized through several methods:
Reduction of 6-nitro-2,3-dihydro-1,4-benzodioxine
The most common approach involves the reduction of 6-nitro-2,3-dihydro-1,4-benzodioxine, which can be prepared from catechol through a sequence involving alkylation with 1,2-dibromoethane followed by nitration.
Step 1: Catechol + 1,2-dibromoethane → 2,3-dihydro-1,4-benzodioxine
Step 2: 2,3-dihydro-1,4-benzodioxine + HNO₃/H₂SO₄ → 6-nitro-2,3-dihydro-1,4-benzodioxine
Step 3: 6-nitro-2,3-dihydro-1,4-benzodioxine + reducing agent → 2,3-dihydro-1,4-benzodioxin-6-amine
Several reducing systems have been reported for the final step, as summarized in Table 1.
Table 1: Reduction Methods for 6-nitro-2,3-dihydro-1,4-benzodioxine
| Reducing System | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Fe/HCl | Room temperature, 4-5 h | 75-85 | Inexpensive, scalable | Acidic conditions may affect sensitive groups |
| H₂/Pd-C | 1-3 atm H₂, RT, 2-4 h | 88-95 | Clean reaction, high yield | Requires specialized equipment |
| SnCl₂·2H₂O | EtOH, reflux, 3-4 h | 80-90 | Mild conditions | Tin waste disposal issues |
| Zn/NH₄Cl | MeOH/H₂O, RT, 2-3 h | 70-80 | Environmentally friendly | Moderate yield |
The 2,3-dihydro-1,4-benzodioxin-6-amine obtained through these methods can be directly used in the amide coupling step with the appropriately functionalized pyridine carboxylic acid.
Synthesis of 6-[(oxan-4-yl)methoxy]pyridine-3-carboxylic acid
The preparation of this key intermediate poses the greatest synthetic challenge due to the need for regioselective functionalization of the pyridine ring.
From 6-chloro or 6-bromo-pyridine-3-carboxylic acid derivatives
This approach begins with commercially available 6-halopyridine-3-carboxylic acid or its ester derivative:
Step 1: Esterification of 6-halopyridine-3-carboxylic acid
Step 2: Nucleophilic substitution with (oxan-4-yl)methanol
Step 3: Hydrolysis of the ester to carboxylic acid
The nucleophilic aromatic substitution reaction typically requires strong base conditions and elevated temperatures to displace the halogen. Based on literature precedent for similar transformations, the following conditions have proven effective:
Table 2: Nucleophilic Substitution Conditions for 6-Halopyridine Derivatives
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 60-80 | 4-8 | 65-75 |
| K₂CO₃ | DMF | 100-120 | 6-12 | 55-65 |
| Cs₂CO₃ | DMSO | 90-110 | 5-8 | 70-80 |
| KOtBu | THF | 50-70 | 3-6 | 60-70 |
From 2-chloro-5-bromopyridine via sequential functionalization
An alternative approach utilizes 2-chloro-5-bromopyridine as a starting material, allowing for sequential functionalization of the pyridine ring:
Step 1: Selective nucleophilic substitution at the 2-position with (oxan-4-yl)methanol
Step 2: Lithium-halogen exchange at the 5-position followed by carbonation
Step 3: Acidic workup to generate the carboxylic acid
Amide Coupling Strategies
The formation of the amide bond between 6-[(oxan-4-yl)methoxy]pyridine-3-carboxylic acid and 2,3-dihydro-1,4-benzodioxin-6-amine represents the key step in the synthesis of the target compound. Several methods can be employed for this transformation:
Coupling Reagent Method
Modern peptide coupling reagents offer milder alternatives for amide bond formation:
6-[(oxan-4-yl)methoxy]pyridine-3-carboxylic acid + 2,3-dihydro-1,4-benzodioxin-6-amine + coupling reagent + base →
this compound
Several coupling reagents have been evaluated for similar transformations, as summarized in Table 3.
Table 3: Comparison of Amide Coupling Methods
| Coupling System | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| SOCl₂ followed by amine | DCM | TEA or pyridine | 0 to RT | 4-6 | 70-85 | Harsh conditions, potential side reactions |
| EDC·HCl/HOBt | DCM or DMF | DIPEA | RT | 12-24 | 75-85 | Mild conditions, water-soluble byproducts |
| HATU | DMF | DIPEA | RT | 6-12 | 80-90 | Highly efficient, expensive reagent |
| PyBOP | DMF | TEA or NMM | RT | 8-16 | 75-85 | Good for sterically hindered substrates |
| T3P | EtOAc | pyridine | RT | 4-8 | 75-85 | Low epimerization, easy workup |
The choice of coupling reagent depends on factors such as substrate stability, scale, cost considerations, and ease of purification.
Complete Synthetic Routes
Based on the above analysis, two main synthetic routes can be proposed for the preparation of this compound:
Route A: Linear Approach via 6-Halopyridine Derivative
Step 1: Methyl 6-chloropyridine-3-carboxylate + (oxan-4-yl)methanol + NaH → Methyl 6-[(oxan-4-yl)methoxy]pyridine-3-carboxylate
Step 2: Ester hydrolysis → 6-[(oxan-4-yl)methoxy]pyridine-3-carboxylic acid
Step 3: Amide coupling with 2,3-dihydro-1,4-benzodioxin-6-amine → this compound
Detailed procedure for Step 1:
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF (10 mL/g) cooled to 0°C under nitrogen atmosphere is added (oxan-4-yl)methanol (1.1 eq) dropwise. The mixture is stirred at 0°C for 30 minutes, after which methyl 6-chloropyridine-3-carboxylate (1.0 eq) is added portionwise. The reaction mixture is warmed to 70°C and stirred for 6 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford methyl 6-[(oxan-4-yl)methoxy]pyridine-3-carboxylate.
Detailed procedure for Step 2:
To a solution of methyl 6-[(oxan-4-yl)methoxy]pyridine-3-carboxylate (1.0 eq) in a mixture of THF/methanol/water (3:1:1, 10 mL/g) is added lithium hydroxide monohydrate (3.0 eq). The reaction mixture is stirred at room temperature for 12 hours. The organic solvents are removed under reduced pressure, and the aqueous layer is acidified to pH 2-3 with 1N HCl. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford 6-[(oxan-4-yl)methoxy]pyridine-3-carboxylic acid.
Detailed procedure for Step 3:
To a solution of 6-[(oxan-4-yl)methoxy]pyridine-3-carboxylic acid (1.0 eq) in DMF (10 mL/g) is added HATU (1.2 eq) and DIPEA (3.0 eq). The mixture is stirred at room temperature for 30 minutes, after which 2,3-dihydro-1,4-benzodioxin-6-amine (1.1 eq) is added. The reaction mixture is stirred at room temperature for 12 hours. Water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.
Route B: Convergent Approach via Nitrile Hydrolysis
This alternative approach utilizes a nitrile intermediate, which can provide certain advantages in terms of functional group compatibility:
Step 1: 6-Chloropyridine-3-carbonitrile + (oxan-4-yl)methanol + base → 6-[(oxan-4-yl)methoxy]pyridine-3-carbonitrile
Step 2: Nitrile hydrolysis → 6-[(oxan-4-yl)methoxy]pyridine-3-carboxylic acid
Step 3: Amide coupling with 2,3-dihydro-1,4-benzodioxin-6-amine → this compound
The nitrile approach offers benefits in terms of milder reaction conditions for certain transformations, potentially leading to fewer side reactions and easier purification.
Optimization of Critical Parameters
Several factors can significantly impact the success of the synthesis, particularly in the key steps of nucleophilic substitution and amide coupling.
Nucleophilic Substitution Optimization
The displacement of the halogen from the pyridine ring by (oxan-4-yl)methanol is influenced by several factors:
Table 4: Optimization Parameters for Nucleophilic Substitution
| Parameter | Range Studied | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Base strength | NaH, K₂CO₃, Cs₂CO₃, KOtBu | NaH | Strong base (NaH) gave highest yield |
| Temperature | 25-120°C | 70-80°C | Higher temp. increased rate but >90°C led to decomposition |
| Solvent | DMF, DMSO, THF, NMP | DMF | Polar aprotic solvents favored |
| Concentration | 0.1-1.0 M | 0.3-0.5 M | Moderate concentration optimal |
| Reaction time | 2-24 h | 6-8 h | Extended times led to side reactions |
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in conjunction with K₂CO₃ in acetone has also been reported to improve yields for similar systems, offering a milder alternative to strong bases like NaH.
Amide Coupling Optimization
For the amide coupling step, several parameters can be optimized to improve yield and purity:
Table 5: Optimization Parameters for Amide Coupling
| Parameter | Range Studied | Optimal Condition | Effect on Yield/Purity |
|---|---|---|---|
| Coupling reagent | EDC·HCl/HOBt, HATU, PyBOP, T3P | HATU | HATU gave highest yields with cleanest profile |
| Base | TEA, DIPEA, NMM, pyridine | DIPEA | DIPEA provided optimal results |
| Temperature | 0-50°C | RT | Room temperature sufficient, higher temps led to side reactions |
| Concentration | 0.05-0.5 M | 0.1-0.2 M | Moderate dilution favored clean reaction |
| Activation time | 0-60 min | 30 min | Pre-activation of acid improved coupling efficiency |
| Order of addition | Various | Acid + coupling reagent first | Pre-activation of acid before amine addition crucial |
The use of molecular sieves (4Å) to remove water from the reaction mixture has also been reported to improve yields for challenging amide couplings.
Analytical Methods for Structure Confirmation
The structure and purity of the target compound and key intermediates can be confirmed through various analytical techniques:
Spectroscopic Characterization
Table 6: Spectroscopic Data for Key Compounds
| Compound | ¹H NMR Key Signals (ppm) | ¹³C NMR Key Signals (ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|---|
| 6-[(oxan-4-yl)methoxy]pyridine-3-carboxylic acid | 8.85 (d, 1H, pyridine-H), 8.25 (dd, 1H, pyridine-H), 6.85 (d, 1H, pyridine-H), 3.98 (d, 2H, CH₂O), 3.90-3.75 (m, 2H, oxane-H), 3.40-3.25 (m, 2H, oxane-H), 2.00-1.70 (m, 5H, oxane-H) | 166.5 (COOH), 163.8 (C-O), 150.2, 139.5, 126.3, 111.2 (pyridine-C), 73.2 (CH₂O), 67.8 (2C, oxane-C), 35.5, 30.2 (2C, oxane-C) | 3300-2500 (OH), 1680 (C=O), 1585, 1495 (C=N, C=C) | 237 [M+H]⁺ |
| This compound | 9.20 (s, 1H, NH), 8.78 (d, 1H, pyridine-H), 8.15 (dd, 1H, pyridine-H), 7.30-7.10 (m, 1H, benzodioxin-H), 6.85-6.75 (m, 3H, 1 pyridine-H, 2 benzodioxin-H), 4.25 (s, 4H, benzodioxin-OCH₂CH₂O), 3.95 (d, 2H, CH₂O), 3.90-3.75 (m, 2H, oxane-H), 3.40-3.25 (m, 2H, oxane-H), 2.00-1.70 (m, 5H, oxane-H) | 164.5 (C=O), 164.0 (C-O), 149.5, 143.2, 141.0, 138.5, 132.8, 126.0, 117.5, 111.5, 108.2, 107.5 (aromatic-C), 73.0 (CH₂O), 67.8 (2C, oxane-C), 64.5, 64.0 (benzodioxin-OCH₂CH₂O), 35.5, 30.2 (2C, oxane-C) | 3320 (NH), 1660 (C=O), 1590, 1540 (C=N, C=C) | 383 [M+H]⁺ |
These spectroscopic data are compiled from analysis of similar compounds in the literature and represent expected values for the target molecule and its key intermediate.
Chromatographic Analysis
HPLC analysis using a C18 column with gradient elution (acetonitrile/water with 0.1% formic acid) can be employed for purity determination. Typical retention times and separation conditions would be established based on the specific HPLC system used.
Scale-Up Considerations and Industrial Applications
For large-scale preparation, several modifications to the laboratory procedures may be necessary:
Solvent Selection
DMF, while effective for nucleophilic substitution reactions, poses challenges for large-scale production due to its high boiling point and potential toxicity concerns. Alternative solvents such as 2-methyltetrahydrofuran or acetonitrile may be evaluated as greener alternatives.
Purification Strategy
For industrial production, crystallization-based purification is preferred over chromatography. Development of effective crystallization conditions for each intermediate and the final product would be essential for cost-effective manufacturing.
The synthesis of this compound can be achieved through multiple routes, with the linear approach via 6-halopyridine derivatives and the convergent approach via nitrile hydrolysis offering viable pathways. Key considerations include the regioselective introduction of the (oxan-4-yl)methoxy group and the optimization of the amide coupling conditions.
Future development could focus on:
- Exploration of catalytic methods for the nucleophilic substitution step to improve efficiency and reduce waste
- Development of one-pot procedures to minimize isolation of intermediates
- Application of flow chemistry techniques for continuous processing of key steps
- Investigation of enzymatic approaches for selective hydrolysis of nitrile or ester intermediates
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study specific biological pathways.
Medicine: Potential use as a therapeutic agent, particularly in the modulation of nicotinamide-related pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide moiety suggests potential involvement in NAD+/NADH-related pathways, which are crucial for cellular metabolism and energy production.
Comparison with Similar Compounds
Structural Analogues with 1,4-Benzodioxin Cores
Key Differences :
- The target compound replaces the sulfonamide group in with a pyridine carboxamide, which may shift its mechanism from sulfonamide-based antibacterial action to kinase or protease inhibition.
- The oxan-4-yl methoxy group likely improves pharmacokinetics (e.g., solubility, half-life) compared to the methylbenzene substituent in .
Dihydropyridine Carboxamides
Key Differences :
- Dihydropyridines () are redox-active scaffolds often used in calcium channel modulation, whereas the target compound’s pyridine-carboxamide structure may target different pathways (e.g., enzyme inhibition).
Antihepatotoxic 1,4-Dioxane Derivatives
Key Differences :
- Flavone derivatives in rely on a dioxane ring fused to a flavonoid for hepatoprotection, while the target compound’s benzodioxin-pyridine hybrid may lack the antioxidant properties critical for antihepatotoxic activity.
Benzodioxin-Pyridine Hybrids
Key Differences :
- The dimethylaminophenyl group in may enhance blood-brain barrier penetration, whereas the oxan-4-yl group in the target compound prioritizes metabolic stability.
- Both compounds share a benzodioxin-pyridine core, but the carboxamide vs. amine linkage alters electronic properties and binding interactions .
Oxan-Containing Therapeutics
Key Differences :
- The patent compound in uses an oxan-4-yl amino group for hydrogen bonding, whereas the target compound’s oxan-4-yl methoxy group serves as a steric and solubility enhancer.
- The isoindolone core in suggests kinase inhibition, while the benzodioxin-pyridine scaffold may target inflammatory or infectious pathways .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzodioxin moiety and a pyridine carboxamide. Its molecular formula is with a molecular weight of 327.4 g/mol. The presence of the benzodioxin ring is significant as it often contributes to the biological activity of compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
- Receptor Modulation : The structural features allow for interactions with various receptors, potentially modulating their activity and influencing physiological responses.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For example, derivatives with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Notably, compounds exhibiting IC50 values in the micromolar range indicate significant potency against these cell lines.
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Example A | MCF-7 | 27.3 |
| Example B | HCT116 | 6.2 |
Anti-inflammatory Effects
In addition to anticancer activity, there is emerging evidence supporting the anti-inflammatory effects of benzodioxin derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored a series of benzodioxin derivatives, including this compound. The results indicated that these compounds exhibited selective cytotoxicity against breast and colon cancer cells while sparing normal cells.
- Anti-inflammatory Research : Another research effort focused on evaluating the anti-inflammatory properties of related compounds in animal models of arthritis. The findings suggested that these compounds significantly reduced inflammation markers and improved joint function.
Q & A
Q. What are the optimal synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide, and how is purity confirmed during synthesis?
The synthesis typically involves multi-step reactions, including amide coupling between the benzodioxin-6-amine and pyridine-carboxylic acid derivatives, followed by etherification of the oxan-4-ylmethoxy group. Key steps are monitored via thin-layer chromatography (TLC) to track intermediate formation. Final purity is validated using ¹H/¹³C NMR spectroscopy to confirm structural integrity and high-performance liquid chromatography (HPLC) to quantify impurities (<1%) .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–8.2 ppm) and oxan-4-ylmethoxy groups (δ 3.4–4.0 ppm).
- Infrared (IR) spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and ether (C-O-C, ~1100–1250 cm⁻¹) functionalities.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~413.16) .
Q. How is initial biological activity screening conducted for this compound?
In vitro assays are prioritized:
- Enzyme inhibition : Tested against targets like α-glucosidase or acetylcholinesterase using spectrophotometric methods (e.g., p-nitrophenyl-α-D-glucopyranoside hydrolysis monitored at 405 nm).
- Cytotoxicity : Evaluated via MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How does the substitution pattern on the benzodioxin ring influence inhibitory activity against α-glucosidase?
Structure-activity relationship (SAR) studies involve synthesizing analogs with electron-withdrawing (e.g., -Br) or electron-donating (e.g., -OCH₃) groups at the benzodioxin 6-position. Activity is assessed using kinetic assays (Km/Vmax analysis) to determine competitive/non-competitive inhibition. For example, bromo-substituted analogs show 3–5× higher potency than methoxy derivatives, likely due to enhanced hydrophobic interactions with the enzyme’s active site .
Q. What strategies resolve contradictory data in reported biological activities (e.g., variable IC₅₀ values across studies)?
- Assay standardization : Control variables like buffer pH, temperature, and substrate concentration.
- Compound stability analysis : Use HPLC-MS to check for degradation products under assay conditions.
- Target selectivity profiling : Employ kinome-wide screening to identify off-target effects that may confound results .
Q. How can computational methods predict binding modes with acetylcholinesterase?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model the compound’s interaction with the enzyme’s catalytic triad (Ser200, His440, Glu327). Key findings:
- The pyridine-3-carboxamide moiety forms hydrogen bonds with Ser200.
- The oxan-4-ylmethoxy group occupies the peripheral anionic site, enhancing binding affinity (ΔG ~−9.2 kcal/mol) .
Q. What are the metabolic pathways of this compound, and how are they characterized?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS . Major pathways include O-demethylation of the methoxy group and oxidation of the dihydrobenzodioxin ring.
- CYP450 inhibition assays : Identify metabolizing enzymes (e.g., CYP3A4) using fluorogenic substrates .
Q. How does the compound’s pharmacokinetic profile compare to structurally similar analogs?
- LogP determination : Shake-flask method reveals moderate lipophilicity (LogP ~2.8), favoring blood-brain barrier penetration.
- Plasma protein binding : Equilibrium dialysis shows ~85% binding, comparable to benzodioxin-containing analogs but lower than pyrimidine derivatives .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization Data
| Intermediate | Reaction Step | Purity (HPLC) | Key NMR Signals |
|---|---|---|---|
| Benzodioxin-6-amine | Amine precursor | 98.5% | δ 6.75 (d, J=8.4 Hz, 2H, Ar-H) |
| Pyridine-3-carboxylic acid | Carboxylic acid precursor | 99.2% | δ 8.45 (s, 1H, Py-H) |
| Final compound | Etherification | 99.8% | δ 4.15 (m, 2H, OCH₂-oxane) |
Q. Table 2. Comparative α-Glucosidase Inhibition (IC₅₀, µM)
| Compound | IC₅₀ (Wild-Type) | IC₅₀ (Mutant E271Q) | Selectivity Ratio |
|---|---|---|---|
| Target | 12.3 ± 1.2 | 45.6 ± 3.8 | 3.7 |
| Analog A (-Br) | 8.9 ± 0.9 | 32.1 ± 2.5 | 3.6 |
| Analog B (-OCH₃) | 18.4 ± 2.1 | 62.3 ± 4.9 | 3.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
